Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate
Description
Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a piperidin-4-yl group modified by a benzyl carbamate moiety. Its synthesis likely involves coupling reactions between substituted triazolopyrazines and functionalized piperidine intermediates, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
benzyl N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-14-22-23-18-17(20-9-12-25(14)18)24-10-7-16(8-11-24)21-19(26)27-13-15-5-3-2-4-6-15/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFDBHKBHPCBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are a part of this compound’s structure, are known to bind with a variety of enzymes and receptors in the biological system. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors, leading to a range of biological activities. The presence of the triazole nucleus in this compound suggests a similar mode of action.
Biochemical Pathways
Triazole compounds are known to impact a wide range of biochemical pathways due to their ability to bind with various enzymes and receptors.
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index and safety profile. This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects. This suggests that the compound may have similar effects.
Biological Activity
Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C26H28N8O
- Molecular Weight : 452.6 g/mol
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been studied for its inhibitory effects on kinases and inflammatory pathways.
Inhibition of Kinases
Recent studies indicate that derivatives of the [1,2,4]triazolo[4,3-a]pyrazine scaffold can act as dual inhibitors of c-Met and VEGFR-2 kinases. These kinases are crucial in cancer progression and angiogenesis. The compound's structural modifications have been shown to enhance its binding affinity and selectivity towards these targets.
Biological Activity Overview
Case Studies
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Study on c-Met and VEGFR-2 Inhibition :
A series of triazolo[4,3-a]pyrazine derivatives were synthesized and tested for their inhibitory activities against c-Met and VEGFR-2. The results indicated that specific modifications to the benzene ring significantly enhanced the inhibitory potency (IC50 values in low micromolar range) against both kinases. This study highlights the importance of structural optimization in drug design for targeted therapies against cancer. -
Inflammatory Response Modulation :
In an in vitro study involving LPS/ATP-stimulated human macrophages, the compound was shown to concentration-dependently inhibit IL-1β release. This suggests that it may serve as a therapeutic agent for diseases characterized by excessive inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of triazolopyrazine- and piperidine-containing molecules. Below is a detailed comparison with key analogs:
Structural Analogues
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The benzyl carbamate group in the target compound likely enhances lipophilicity compared to piperazine analogs (e.g., 1-{3-methyl-[1,2,4]triazolo[...]piperazine dihydrochloride), which exhibit higher aqueous solubility due to ionization .
- Enzymatic Stability : Carbamate groups are generally resistant to hydrolysis compared to esters, suggesting improved metabolic stability over compounds with ester-linked substituents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzyl (1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)carbamate, and how can regioselectivity be ensured during cyclization?
- Methodological Answer : The synthesis often starts with cyclization of hydrazine derivatives with carbonyl reagents. For example, 2-chloropyrazine intermediates can react with hydrazine to form triazolopyrazine cores. Regioselectivity is controlled by optimizing reaction conditions (e.g., acid catalysts, temperature) and using sterically hindered reagents to direct substituents to specific positions (e.g., 3-methyl group placement) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR verifies structural integrity. Chiral purity is assessed via supercritical fluid chromatography (SFC) with CHIRALCEL columns, and HPLC (≥95% purity) ensures batch consistency. Polarimetry ([α] measurements) further validates enantiomeric excess .
Q. What are the critical considerations for storage and handling to maintain compound stability?
- Methodological Answer : The compound should be stored at 4–8°C in airtight, light-resistant containers to prevent hydrolysis of the carbamate group. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways (e.g., piperidine ring oxidation) .
Advanced Research Questions
Q. How do substituent variations on the triazolo[4,3-a]pyrazine core influence in vitro pharmacological activity, and what strategies are used to optimize binding affinity?
- Methodological Answer : Bioisosteric replacement (e.g., substituting benzylpiperazine with benzoylpiperazine) modulates lipophilicity and hydrogen-bonding capacity. Structure-activity relationship (SAR) studies in isolated rabbit heart models show that electron-withdrawing groups (e.g., -CF) enhance positive inotropic activity by 15–20% via adenosine receptor antagonism .
Q. What methodologies are effective for resolving enantiomers of derivatives, and how is chiral purity validated?
- Methodological Answer : Chiral SFC using columns like CHIRALCEL OD-H (70% CO/30% MeOH) achieves baseline separation. Enantiomeric excess is quantified via [α] values (e.g., −44° in CHCl), and absolute configuration is confirmed by X-ray crystallography of intermediates (e.g., tert-butyl carbamate derivatives) .
Q. How can catalytic systems be optimized in the synthesis of intermediates for this compound?
- Methodological Answer : Condensation reactions benefit from Brønsted acid catalysts (e.g., p-toluenesulfonic acid) or palladium-based catalysts for cross-coupling steps. Catalyst loading (1–5 mol%) and solvent polarity (e.g., DMF vs. THF) are tuned to achieve >90% yield in tert-butyl carbamate deprotection .
Q. What in vivo models are suitable for evaluating the compound's pharmacological effects, and how are confounding variables controlled?
- Methodological Answer : Isolated rabbit heart preparations assess cardiac output (stroke volume ±0.09% precision). For CNS targets, Aβ-microPET imaging in transgenic mice quantifies amyloid plaque reduction, with covariates (e.g., age, diet) controlled via randomized block design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
